molecular formula C9H10OS2 B1680327 Phenol, m-(1,3-dithiolan-2-yl)- CAS No. 27004-28-0

Phenol, m-(1,3-dithiolan-2-yl)-

Cat. No.: B1680327
CAS No.: 27004-28-0
M. Wt: 198.3 g/mol
InChI Key: VVMDOOIVBRONTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, m-(1,3-dithiolan-2-yl)- is a bioactive chemical.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Phenolic compounds are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The incorporation of the dithiolane moiety in phenol may enhance these properties. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of phenolic compounds have shown efficacy against bacteria like E. coli and Staphylococcus aureus .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Studies have indicated that phenolic compounds can inhibit tyrosinase activity effectively. The introduction of dithiolane may further enhance the inhibitory effects of phenol, m-(1,3-dithiolan-2-yl)- on this enzyme, making it a potential candidate in cosmetic formulations aimed at reducing hyperpigmentation .

Medicinal Chemistry Applications

Drug Development

The unique properties of phenol, m-(1,3-dithiolan-2-yl)- position it as a promising scaffold in drug design. Its ability to form complexes with metal ions can be exploited in developing new therapeutic agents for diseases such as cancer and bacterial infections. Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines .

Potential in Antiviral Research

Emerging research indicates that dithiolane-containing compounds may possess antiviral properties. The mechanism by which these compounds exert their effects could involve the inhibition of viral replication or the modulation of host immune responses .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of phenolic compounds with dithiolane groups showed enhanced antimicrobial activity compared to their parent compounds. This was attributed to improved membrane permeability and interaction with bacterial cell walls .
  • Tyrosinase Inhibition : Research on tyrosinase inhibitors highlighted that certain phenolic derivatives exhibited IC50 values significantly lower than traditional inhibitors. This suggests that phenol, m-(1,3-dithiolan-2-yl)- could serve as a lead compound for developing more effective skin-lightening agents .
  • Cytotoxicity in Cancer Cells : A screening of various synthesized derivatives revealed that some exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing Phenol, m-(1,3-dithiolan-2-yl)- and its derivatives?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, 4-chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]-N-(1-aminoethylidene)benzenamine is reacted with bromomalonaldehyde in isopropyl alcohol, catalyzed by acetic acid and triethylamine, followed by extraction and purification . Yield optimization requires precise stoichiometric control (e.g., 1.1 molar equivalents of catalysts) and reaction monitoring via TLC or NMR.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is paramount. For instance, monoclinic crystals (space group P2₁/c) are analyzed using MoKα radiation (λ = 0.71073 Å) on a Bruker SMART APEXII CCD diffractometer . Data refinement employs SHELXTL software, with R values (e.g., R = 0.040, wR = 0.110) ensuring accuracy . Hydrogen atoms are constrained using riding models, while disorder in dithiolan rings is resolved via fractional occupancy refinement .

Q. What safety protocols are essential when handling Phenol, m-(1,3-dithiolan-2-yl)- derivatives?

  • Methodological Answer : Safety measures include:

  • Use of PPE (gloves, goggles, lab coats) per R36/37/38 (irritant to eyes, skin, respiratory system) .
  • Immediate eye washing with water (S26) upon exposure .
  • Work in fume hoods to mitigate inhalation risks (R20/21/22) .

Advanced Research Questions

Q. How does conformational flexibility of the 1,3-dithiolan ring influence reactivity and intermolecular interactions?

  • Methodological Answer : The dithiolan ring exhibits envelope (Q = 0.517 Å, φ = 106.7°) or half-chair (Q = 0.536–0.544 Å, φ = 155–263.5°) conformations . These conformations affect π-π stacking distances (e.g., 3.4326–3.4922 Å) and weak interactions (C–H⋯O, C–H⋯S), which stabilize crystal packing . Computational modeling (DFT) can predict preferred conformers and their electronic effects on reaction pathways .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the dithiolan moiety?

  • Methodological Answer : For disordered atoms (e.g., C9A/S2A vs. C9B/S2B with 84.9:15.1 occupancy), refine using PART commands in SHELXL . Apply geometric constraints (e.g., SIMU/ISOR) to maintain reasonable thermal motion. Validate with residual density maps (Δρmax = 0.47 eÅ⁻³) and Hirshfeld surface analysis to confirm intermolecular contacts .

Q. What mechanistic insights govern the compound’s participation in Diels-Alder reactions?

  • Methodological Answer : Kinetic vs. thermodynamic control determines regioselectivity. For 2-(1,3-dithiolan-2-yl)furan, ortho-adducts dominate initially (74% at 30–40% conversion) due to lower activation barriers (ΔG‡), while meta-adducts prevail at equilibrium . Catalysts like ZnCl₂ enhance ortho-selectivity (91% yield at 30°C) by stabilizing transition states .

Q. What computational strategies are used to predict non-covalent interactions in derivatives?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map binding sites influenced by dithiolan substituents. For π-π interactions, calculate centroid distances (e.g., 3.4867 Å) using Mercury software . QTAIM analysis in Gaussian09 can quantify weak hydrogen bonds (C–H⋯O, ~3.2 Å) .

Properties

CAS No.

27004-28-0

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

3-(1,3-dithiolan-2-yl)phenol

InChI

InChI=1S/C9H10OS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2

InChI Key

VVMDOOIVBRONTJ-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=CC(=CC=C2)O

Canonical SMILES

C1CSC(S1)C2=CC(=CC=C2)O

Appearance

Solid powder

Key on ui other cas no.

27004-28-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, m-(1,3-dithiolan-2-yl)-

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenol, m-(1,3-dithiolan-2-yl)-
Phenol, m-(1,3-dithiolan-2-yl)-

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